
Osmium;pyridine-2,3,4,5-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osmium;pyridine-2,3,4,5-tetrone is a complex compound that combines the unique properties of osmium with the versatile pyridine-2,3,4,5-tetrone ligand. Osmium is a dense transition metal known for its high melting point and resistance to corrosion, while pyridine-2,3,4,5-tetrone is a heterocyclic compound with multiple carbonyl groups, making it an interesting ligand for coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of osmium;pyridine-2,3,4,5-tetrone typically involves the reaction of osmium tetroxide with pyridine-2,3,4,5-tetrone under controlled conditions. One common method involves dissolving osmium tetroxide in pyridine solution and allowing it to react with pyridine-2,3,4,5-tetrone at room temperature. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound is less common due to the rarity and cost of osmium. when produced, it follows similar synthetic routes as in laboratory settings, with additional purification steps to ensure the compound’s quality for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Osmium;pyridine-2,3,4,5-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where pyridine-2,3,4,5-tetrone is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield osmium(VI) or osmium(VIII) complexes, while reduction can produce osmium(II) or osmium(IV) species .
Wissenschaftliche Forschungsanwendungen
Osmium;pyridine-2,3,4,5-tetrone has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Research is ongoing into its use in targeted drug delivery systems.
Wirkmechanismus
The mechanism by which osmium;pyridine-2,3,4,5-tetrone exerts its effects involves coordination with target molecules. In biological systems, it can bind to DNA, disrupting replication and transcription processes. The compound’s multiple carbonyl groups facilitate strong interactions with various molecular targets, enhancing its reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Osmium tetroxide: Known for its use in dihydroxylation reactions.
Pyridine derivatives: Compounds like pyridine-2,3-dione and pyridine-2,4-dione share structural similarities.
Uniqueness
Osmium;pyridine-2,3,4,5-tetrone is unique due to the combination of osmium’s properties with the multiple carbonyl groups of pyridine-2,3,4,5-tetrone.
Eigenschaften
CAS-Nummer |
53585-85-6 |
|---|---|
Molekularformel |
C5HNO4Os |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
osmium;pyridine-2,3,4,5-tetrone |
InChI |
InChI=1S/C5HNO4.Os/c7-2-1-6-5(10)4(9)3(2)8;/h1H; |
InChI-Schlüssel |
JXAVFGLIQOVGHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)C(=O)C(=O)C1=O.[Os] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


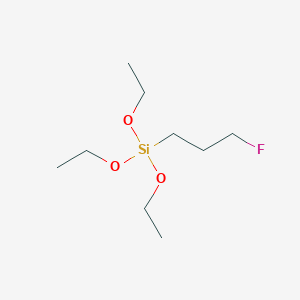
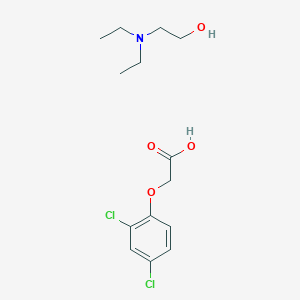
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
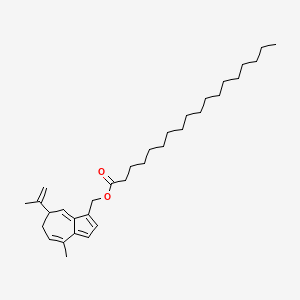
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
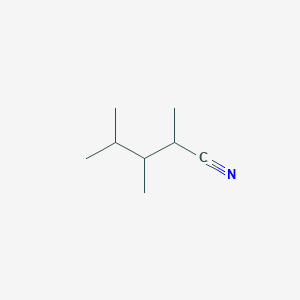
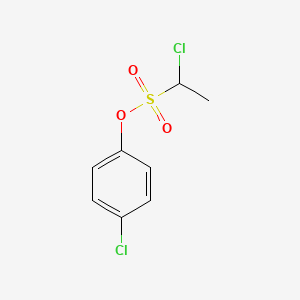
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
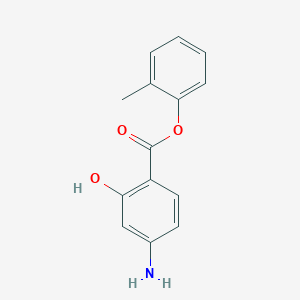

![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

